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molecular formula C5H4IN3 B1526874 4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1354705-14-8

4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No. B1526874
M. Wt: 233.01 g/mol
InChI Key: DMBVBDZEWDWKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227956B2

Procedure details

A round-bottom flash was charged with Preparation 20, 4-iodo-1-methyl-1H-pyrazole-5-carboxamide (222 g, 886 mmol) and DCM (2.22 L) and the reaction mixture was cooled to 0° C. 2,6-Lutidine (310 mL, 2.66 mol) and trifluoroacetic anhydride (253 mL, 1.77 mol) were added. After reaction was complete, saturated aqueous sodium bicarbonate (800 mL) was added and the layers separated. The aqueous layer was washed with DCM (800 mL). The organic layers were combined and washed with saturated aqueous ammonium chloride (800 mL), 1N HCl (800 mL), and brine (800 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was suspended in heptanes (˜2 L) and granulated at 0-5° C. for 30 min. The solid was collected via filtration and dried in a vacuum oven to afford 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile as a colorless solid (196 g, 95% yield).
Quantity
222 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 L
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
253 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]([NH2:9])=O.N1C(C)=CC=CC=1C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH3:10])[C:6]=1[C:7]#[N:9] |f:3.4|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
IC=1C=NN(C1C(=O)N)C
Name
Quantity
2.22 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
310 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
253 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (800 mL)
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride (800 mL), 1N HCl (800 mL), and brine (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=NN(C1C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 196 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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